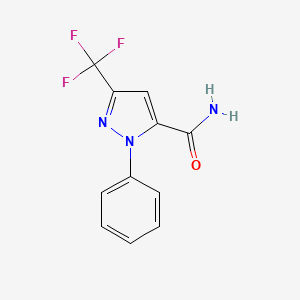

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in medicinal chemistry and agrochemistry .

作用機序

Mode of Action

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity and interaction with targets .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 255.2 , which could potentially influence its pharmacokinetic properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with various amines under suitable conditions. For example, the reaction with tert-butylamine under Sonogashira-type cross-coupling conditions can yield the desired compound .

Another method involves the cyclization of oximes derived from 5-alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes using silver triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and multicomponent procedures can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form pyrazolo[4,3-c]pyridines and other heterocyclic structures.

Common Reagents and Conditions

Silver Triflate: Used as a catalyst in cyclization reactions.

Tert-Butylamine: Employed in Sonogashira-type cross-coupling reactions.

Major Products Formed

Pyrazolo[4,3-c]pyridines: Formed through cyclization reactions.

Various Derivatives: Formed through substitution reactions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can inhibit specific cancer cell lines, demonstrating potential as a therapeutic agent in oncology. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against tumor cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Agricultural Applications

Pesticidal Activity

this compound has been studied as a potential pesticide. Its structural characteristics allow it to interact with biological systems of pests effectively. Patent literature describes formulations that include this compound as an active ingredient in pest control products, indicating its utility in agricultural practices to protect crops from insect infestations .

Plant Growth Regulation

In addition to its pesticidal properties, this compound may also function as a plant growth regulator. Research indicates that pyrazole derivatives can influence plant hormone levels, promoting growth and resistance to environmental stressors.

Material Science

Synthesis of Advanced Materials

The unique chemical structure of this compound allows it to be used in synthesizing advanced materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in materials engineering.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibition of cancer cell proliferation |

| Anti-inflammatory Drug | Modulation of cytokine production | |

| Agriculture | Pesticide | Targeted action against insect pests |

| Plant Growth Regulator | Hormonal modulation for enhanced growth | |

| Material Science | Advanced Material Synthesis | Improved thermal stability and mechanical strength |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives, including this compound, against breast cancer cell lines (MCF-7). The compound exhibited IC50 values indicating potent cytotoxicity.

- Pesticidal Formulations : A patent (PT1700845E) describes the use of this compound in formulations aimed at controlling agricultural pests effectively. Field trials demonstrated a significant reduction in pest populations compared to untreated controls.

- Material Properties Enhancement : Research conducted on polymer composites revealed that incorporating this compound resulted in materials with enhanced thermal resistance and mechanical properties suitable for high-performance applications.

類似化合物との比較

Similar Compounds

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its stability, lipophilicity, and binding affinity to target proteins. These properties make it a valuable compound in various scientific research applications .

生物活性

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl group and a phenyl substituent, which significantly influences its biological properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study investigated the antimicrobial effects against various bacteria and fungi, revealing effective inhibition against both Gram-positive and Gram-negative strains. The tested organisms included:

| Microorganism | Type | Result |

|---|---|---|

| Bacillus subtilis | Gram-positive | Effective inhibition |

| Staphylococcus aureus | Gram-positive | Effective inhibition |

| Escherichia coli | Gram-negative | Moderate inhibition |

| Pseudomonas aeruginosa | Gram-negative | Weak inhibition |

| Candida albicans | Fungi | Effective inhibition |

The compound showed varying degrees of activity, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds containing the pyrazole structure have been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings:

- Cell Proliferation Inhibition : At concentrations as low as 1 μM, significant morphological changes were observed in treated cells.

- Caspase Activation : The compound enhanced caspase-3 activity by 1.33 to 1.57 times at 10 μM, indicating its role in promoting apoptosis in cancer cells .

The mechanism by which this compound exerts its effects may involve the disruption of microtubule assembly and interference with cellular signaling pathways related to apoptosis. This is consistent with findings that compounds with similar structures can destabilize microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study on MDA-MB-231 cells showed that treatment with pyrazole derivatives led to a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Efficacy : In agricultural applications, compounds similar to this compound have been used as biocides to control plant pathogens effectively.

特性

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWCMPNKMJHBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。